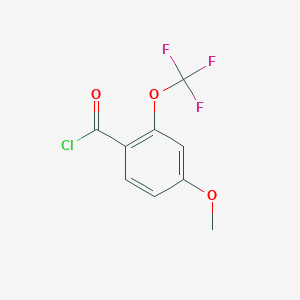

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position The benzene ring is further functionalized with a carbonyl chloride group (-COCl) at the 1-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-methoxy-2-(trifluoromethoxy)benzoic acid as the starting material.

Reaction Conditions: The carboxylic acid group is converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions are less common but can be achieved under specific conditions to yield the corresponding alcohols.

Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic acyl substitution reactions with various nucleophiles such as alcohols, amines, and water.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like methanol (CH₃OH), ammonia (NH₃), or water (H₂O) are used, often in the presence of a base such as pyridine.

Major Products Formed:

Carboxylic Acids: Resulting from oxidation reactions.

Esters: Formed through esterification with alcohols.

Amides: Resulting from reaction with amines.

Alcohols: Resulting from reduction reactions.

Aplicaciones Científicas De Investigación

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

4-Methoxy-2-(trifluoromethyl)benzoyl chloride: Similar structure but lacks the methoxy group at the 4-position.

2-Methoxy-4-(trifluoromethoxy)benzoyl chloride: Similar structure but with the positions of the methoxy and trifluoromethoxy groups reversed.

4-Methoxy-2-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of the acyl chloride.

Uniqueness: 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methoxy and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Actividad Biológica

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is an aromatic compound noted for its unique chemical structure, which includes both a methoxy group and a trifluoromethoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features:

- A methoxy group (-OCH₃)

- A trifluoromethoxy group (-OCF₃)

- A benzoyl chloride moiety

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study involving molecular docking and in vitro assays demonstrated its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the progression of various cancers, including breast cancer. The binding affinity and cytotoxicity were assessed using MCF-7 breast cancer cell lines, revealing promising results:

- Binding Score : -8.2 kcal/mol (indicative of strong binding)

- IC50 Values : Approximately 0.37 mM, suggesting effective cytotoxic activity against cancer cells .

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets, particularly kinases involved in cancer signaling pathways. By inhibiting these kinases, the compound disrupts critical cellular processes that promote tumor growth and survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key characteristics:

| Compound Name | Structure Features | IC50 (mM) | Binding Score (kcal/mol) |

|---|---|---|---|

| This compound | Methoxy & trifluoromethoxy groups | 0.37 | -8.2 |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | Contains methoxy but lacks trifluoromethyl | 0.38 | -7.3 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | Contains trifluoromethyl but lacks methoxy | 0.37 | -8.2 |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on EGFR Inhibition : A study conducted by researchers at Universitas Surabaya focused on synthesizing phenylthiourea derivatives, including those related to this compound. The results indicated significant inhibition of EGFR activity, highlighting the potential for developing new anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have shown that the trifluoromethoxy substitution enhances binding affinity to target proteins compared to other derivatives without this modification. This suggests a strategic advantage in drug design for targeting specific pathways in cancer therapy .

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-5-2-3-6(8(10)14)7(4-5)16-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRNPLXMVUIGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.